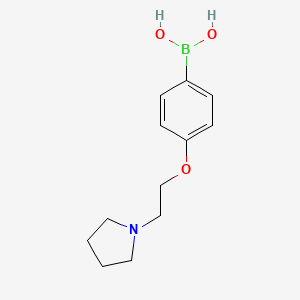

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14/h3-6,15-16H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQZAOZUFZWFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627226 | |

| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226396-30-1 | |

| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most widely employed method for synthesizing (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. This method involves coupling an aryl boronic acid or boronate ester with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base.

-

- Starting materials: Aryl halide bearing the 2-(pyrrolidin-1-yl)ethoxy substituent and a boronic acid or boronate ester derivative.

- Catalyst: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with ligands.

- Base: Sodium carbonate, sodium hydrogen carbonate, or organic bases.

- Solvents: Mixtures of ethanol, toluene, water, or polar aprotic solvents.

- Conditions: Reflux or microwave-assisted heating, typically between 80–110 °C, for reaction times ranging from 1 to 15 hours depending on scale and substrate.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been employed to accelerate the Suzuki coupling reactions, reducing reaction times and improving yields.

Protection and Functional Group Manipulation Strategies

In some synthetic routes, protecting groups such as pivaloyl esters are used on phenol intermediates to facilitate selective transformations before boronic acid introduction.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2, Pd-RGO | Catalyst loading 0.5–1 mol% |

| Base | Na2CO3, NaHCO3, K2CO3, organic bases | Facilitates boronate activation |

| Solvents | Ethanol, toluene, water, acetonitrile, mixtures | Solvent choice affects solubility and reaction rate |

| Temperature | 80–110 °C | Microwave heating can reduce reaction time |

| Reaction Time | 1–15 hours | Dependent on scale and substrate reactivity |

| Purification | Flash chromatography (silica gel), recrystallization | Ensures high purity (>97% by HPLC reported) |

Alternative Synthetic Routes and Industrial Considerations

- Industrial Scale Synthesis :

Large-scale production typically follows similar palladium-catalyzed cross-coupling protocols with optimization for cost efficiency, catalyst recycling, and solvent recovery. - Purification :

Advanced purification techniques including preparative HPLC or crystallization yield compounds with purity >99% suitable for pharmaceutical applications.

Chemical Reaction Analysis Related to Preparation

- The boronic acid group is sensitive to oxidation and can form boronic esters or borates during synthesis or storage; care is taken to control reaction atmosphere and conditions.

- Electrophilic aromatic substitution on the phenyl ring is possible but generally avoided during boronic acid synthesis to maintain functional group integrity.

Summary Table of Key Preparation Methods

| Method | Key Reagents & Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, Na2CO3 base, ethanol/toluene solvent | 80–90% | High selectivity, well-established | Requires expensive Pd catalyst |

| Microwave-Assisted Synthesis | Pd catalyst, K2CO3 base, acetonitrile, 110 °C | ~50% | Faster reaction time | Scale-up challenges |

| Protected Intermediate Route | Pivaloyl protection, triflation, Pd coupling | Variable | Allows selective functionalization | Multi-step, longer synthesis |

This detailed synthesis overview of this compound highlights the central role of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, with modern enhancements such as microwave-assisted synthesis improving efficiency. The choice of base, solvent, catalyst, and reaction conditions is critical to optimizing yield and purity. Industrial processes adapt these methods for scale, ensuring high purity suitable for advanced applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The pyrrolidinyl ethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable leaving groups.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

Oxidation: Phenols or quinones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

Material Science: Utilized in the synthesis of functional materials, such as polymers and fluorescent dyes.

Biological Studies: Employed in the study of boron-containing compounds’ interactions with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. In biological systems, the boronic acid can interact with hydroxyl groups on enzymes or receptors, inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine-Substituted Boronic Acids

(4-(Pyrrolidin-1-yl)phenyl)boronic Acid (CAS: 229009-41-0)

- Structural Difference : The pyrrolidine group is directly attached to the phenyl ring without an ethoxy linker.

- Applications : Used in organic synthesis but lacks specific pharmacological data in the evidence .

[4-Chloro-3-(1-pyrrolidinylcarbonyl)phenyl]boronic Acid (CAS: 871332-75-1)

- Structural Difference : Incorporates a pyrrolidine-carbonyl group at the meta position and a chlorine substituent.

- Impact : The electron-withdrawing chlorine and carbonyl group reduce boronic acid acidity (pKa), altering reactivity in cross-coupling reactions. The carbonyl group may enable hydrogen bonding in enzyme inhibition .

Boronic Acids with Ether Linkers

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structural Difference: Contains a methoxyethyl-phenoxy group instead of pyrrolidine-ethoxy.

- Impact : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A. The methoxyethyl group may enhance hydrophobic interactions with enzyme pockets .

- Applications : Highlighted for antifungal drug development .

(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)boronic Acid (CAS: 957034-56-9)

Boronic Acids with Bulky Substituents

(4-((2-(Tert-Butylamino)-1-(4-Fluorophenyl)-2-Oxoethoxy)carbonyl)phenyl)boronic Acid (5g)

- Structural Difference: Features a tert-butylamino-fluorophenyl-oxoethoxy carbonyl group.

4-Ethynylphenylboronic Acid (CAS: 263368-72-5)

Physicochemical and Functional Comparison

Biological Activity

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a compound that has garnered attention in biological research due to its potential therapeutic applications and unique biochemical properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-yl ethoxy group. This structural configuration is significant for its biological interactions, particularly in binding to various biomolecules.

Target of Action

Research indicates that compounds with similar structures can bind to G-quadruplexes (G4s), which are unique nucleic acid structures involved in critical biological processes such as DNA replication and transcription. This binding can influence gene expression and cellular functions.

Mode of Action

The compound exhibits strong specificity for covalent binding to G4 domains, potentially altering the stability and activity of these nucleic acid structures. Such interactions may lead to significant changes in cellular metabolism and signaling pathways.

Biochemical Pathways

The interaction with G4s can affect various biochemical pathways, including those related to cell growth and differentiation. For instance, it has been shown to influence the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cellular responses to growth factors.

Cellular Effects

Studies indicate that this compound can modulate cell signaling pathways and gene expression. Its ability to interact with enzymes suggests it may either inhibit or activate their functions depending on the binding site.

Stability and Reactivity

The compound's stability under standard laboratory conditions has been noted, although it may degrade over time. This degradation can lead to changes in its biochemical properties, affecting its overall efficacy in biological systems.

Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a lead compound for drug discovery targeting specific enzymes or receptors.

- Biological Studies : The compound is utilized in investigating the biological activity of pyrrolidine-containing molecules.

- Chemical Synthesis : It acts as a building block for synthesizing more complex molecules relevant in pharmaceuticals.

Antibacterial Activity

A study highlighted the antibacterial potential of phenylboronic acids, demonstrating their ability to selectively inhibit bacterial growth through aggregation mechanisms. The presence of boronic acid groups facilitated interactions with bacterial glycolipids, enhancing aggregation and subsequent antibacterial effects .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| PBA | 15 | E. coli |

| PBA-Qt NPs | 25 | S. aureus |

This table illustrates the comparative antibacterial efficacy of phenylboronic acid derivatives against common bacterial strains.

Wound Healing Applications

Another study examined phenylboronic acid functionalized nanoparticles for diabetic wound healing. The results indicated enhanced antioxidant activity and improved wound healing properties compared to traditional treatments .

| Treatment | DPPH Scavenging Activity (%) | Healing Rate (%) |

|---|---|---|

| Quercetin | 79.02 ± 0.17 | 60 |

| PBA | 59.00 ± 0.18 | 50 |

| PBA-Qt NPs | 84.20 ± 0.12 | 80 |

This data underscores the enhanced efficacy of boronic acid derivatives in promoting wound healing.

Q & A

Basic Question: What are the standard synthetic routes for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves coupling a pyrrolidine-containing intermediate with a boronic acid precursor. A common approach is Suzuki-Miyaura cross-coupling, where a palladium catalyst mediates the reaction between an aryl halide and a boronic acid. For example, in the synthesis of kinase inhibitors, the compound was prepared by reacting a bromophenyl intermediate with this compound under palladium catalysis (yield: 52%) .

Optimization Strategies:

- Temperature: Elevated temperatures (e.g., 80–100°C) improve reaction kinetics but may require inert atmospheres to prevent boronic acid oxidation.

- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance solubility, while aqueous-organic biphasic systems (e.g., THF/water) stabilize boronic acids.

- Catalyst Loading: Reduced palladium concentrations (0.5–2 mol%) minimize side reactions without compromising efficiency.

- pH Control: Neutral to slightly basic conditions (pH 7–9) stabilize the boronic acid and prevent protodeboronation.

Basic Question: How is the purity and structural integrity of this compound validated in synthetic chemistry research?

Methodological Answer:

Purity and structure are confirmed using a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra verify the presence of characteristic signals, such as the pyrrolidine N-CH group (~2.5–3.5 ppm) and boronic acid protons (~7–8 ppm for aromatic regions) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the molecular formula.

- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is typically required; reverse-phase HPLC with UV detection at 254 nm is standard .

Advanced Question: What role does this compound play in the development of kinase inhibitors, and how are binding affinities quantified?

Methodological Answer:

This compound serves as a key intermediate in synthesizing tropomyosin receptor kinase (TRK) inhibitors. Its boronic acid moiety participates in cross-coupling reactions to introduce aromatic pharmacophores, while the pyrrolidine-ethoxy group enhances solubility and target interaction .

Binding Affinity Quantification:

- Surface Plasmon Resonance (SPR): Measures real-time interactions between the inhibitor and immobilized kinase domains, providing association/dissociation rates (, ) and equilibrium dissociation constants ().

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) by measuring heat changes during binding .

Advanced Question: How do structural modifications of the pyrrolidine moiety in this compound influence its reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

- Pyrrolidine Substituents: Bulky substituents on the pyrrolidine ring (e.g., methyl groups) may sterically hinder cross-coupling, reducing reaction rates. Conversely, electron-donating groups (e.g., methoxy) enhance boronic acid stability.

- Ethoxy Linker Length: Shorter linkers (e.g., ethoxy vs. propoxy) improve rigidity, potentially increasing regioselectivity in couplings. Comparative studies with analogs like (2-(pyrrolidin-1-yl)pyridin-4-yl)boronic acid suggest that ring position affects electronic density and coupling efficiency .

Advanced Question: What strategies mitigate instability issues of this compound during long-term storage in biochemical assays?

Methodological Answer:

- Storage Conditions: Store at 2–8°C under anhydrous conditions to prevent hydrolysis. Desiccants (e.g., silica gel) in sealed containers minimize moisture exposure .

- Derivatization: Convert to air-stable boronate esters (e.g., MIDA boronates) via reaction with N-methyliminodiacetic acid (MIDA), enabling slow-release cross-coupling without degradation .

- Lyophilization: Freeze-drying in the presence of stabilizers (e.g., trehalose) preserves integrity for long-term storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.